N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride
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Overview
Description
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is a chemical compound with the molecular formula C6H16N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride typically involves the reaction of N-methyl-1,2-ethanediamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, including filtration, distillation, and crystallization, to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanediamine derivatives.
Scientific Research Applications
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other chemical products.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,2-ethanediamine
- N-Isopropyl-1,2-ethanediamine
- N,N-Dimethyl-1,2-ethanediamine
Uniqueness
N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
Properties
CAS No. |
1609403-04-4 |
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Molecular Formula |
C6H17ClN2 |
Molecular Weight |
152.66 g/mol |
IUPAC Name |
N'-methyl-N'-propan-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5,7H2,1-3H3;1H |
InChI Key |
TVAZRTKEMJFFPH-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCN.Cl.Cl |
Canonical SMILES |
CC(C)N(C)CCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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